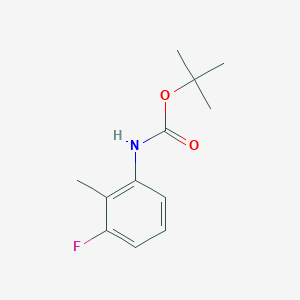

tert-Butyl (3-fluoro-2-methylphenyl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(3-fluoro-2-methylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO2/c1-8-9(13)6-5-7-10(8)14-11(15)16-12(2,3)4/h5-7H,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOWOAABMUXCQKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80563249 | |

| Record name | tert-Butyl (3-fluoro-2-methylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80563249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129822-38-4 | |

| Record name | tert-Butyl (3-fluoro-2-methylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80563249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A-Z Guide to tert-Butyl (3-fluoro-2-methylphenyl)carbamate: Synthesis, Properties, and Handling

Prepared by the Office of the Senior Application Scientist

Abstract

This technical guide provides an in-depth overview of tert-Butyl (3-fluoro-2-methylphenyl)carbamate, a key building block in modern synthetic and medicinal chemistry. We will cover its core physicochemical properties, a detailed and validated protocol for its synthesis, essential safety and handling procedures, and its applications in research and development. This document is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this versatile reagent.

Compound Identification and Core Properties

The unambiguous identification of a chemical entity is paramount for reproducible science. This compound is identified by the following key metrics.

-

Chemical Name: tert-butyl N-(3-fluoro-2-methylphenyl)carbamate[1]

-

Synonyms: (3-FLUORO-2-METHYL-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER[2]

-

Molecular Formula: C₁₂H₁₆FNO₂[1]

-

Molecular Weight: 225.26 g/mol [1]

The introduction of the tert-butoxycarbonyl (Boc) protecting group onto the 3-fluoro-2-methylaniline core renders the amine nucleophile significantly less reactive, allowing for selective transformations at other positions of the aromatic ring. The strategic placement of the fluoro and methyl groups creates a unique electronic and steric environment, making it a valuable intermediate in the synthesis of complex target molecules.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 225.26 g/mol | PubChem[1] |

| Molecular Formula | C₁₂H₁₆FNO₂ | PubChem[1] |

| Appearance | Solid (form may vary) | General Knowledge |

| IUPAC Name | tert-butyl N-(3-fluoro-2-methylphenyl)carbamate | PubChem[1] |

| InChI Key | GOWOAABMUXCQKO-UHFFFAOYSA-N | PubChem[1] |

| SMILES | CC1=C(C=CC=C1F)NC(=O)OC(C)(C)C | PubChem[1] |

Synthesis and Purification Protocol

The most common and efficient method for preparing this compound is through the N-protection of 3-fluoro-2-methylaniline using di-tert-butyl dicarbonate (Boc₂O). This reaction is typically straightforward and high-yielding.

Underlying Principle (Causality)

The lone pair of electrons on the nitrogen atom of the aniline starting material acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of Boc₂O. A base is used to neutralize the protonated amine intermediate and the tert-butyloxycarboxylic acid byproduct, driving the reaction to completion. Tetrahydrofuran (THF) is an excellent solvent choice due to its ability to dissolve both the polar aniline and the less polar Boc₂O, creating a homogenous reaction environment.

Experimental Workflow Diagram

Caption: Synthesis workflow for Boc-protection of 3-fluoro-2-methylaniline.

Step-by-Step Methodology

-

Preparation: To a round-bottom flask equipped with a magnetic stir bar, add 3-fluoro-2-methylaniline (1.0 eq). Dissolve the aniline in anhydrous tetrahydrofuran (THF, approx. 0.2 M).

-

Reagent Addition: Add triethylamine (Et₃N, 1.2 eq) to the solution. In a separate container, dissolve di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in a minimal amount of THF.

-

Reaction: Add the Boc₂O solution dropwise to the stirring aniline solution at room temperature. The reaction is mildly exothermic. Allow the mixture to stir at room temperature for 4-12 hours.

-

Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF. Redissolve the residue in ethyl acetate (EtOAc). Wash the organic layer sequentially with 1N HCl (to remove excess base), saturated NaHCO₃ solution (to remove acidic byproducts), and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purification: If necessary, the crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Applications in Research and Drug Development

The Boc-protected amine functionality is a cornerstone of modern organic synthesis, particularly in the construction of pharmaceutical agents. The carbamate group is chemically stable under a variety of reaction conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid), revealing the free amine for subsequent reactions.

-

Directed Ortho-Metalation: The carbamate group can act as a directed metalating group (DMG), allowing for regioselective functionalization of the aromatic ring at positions ortho to the amine.

-

Cross-Coupling Reactions: This compound serves as a key precursor for Suzuki, Sonogashira, Buchwald-Hartwig, and other cross-coupling reactions to build molecular complexity. The Boc group ensures the amine does not interfere with the catalytic cycle.

-

Prodrug Strategies: Carbamates are recognized structural motifs in various therapeutic agents and can be used in prodrug design to improve properties like stability or bioavailability[3].

-

Fragment-Based Drug Discovery: As a substituted aniline derivative, it is a valuable fragment for screening and for the synthesis of compound libraries targeting various biological targets, such as enzyme inhibitors[4].

Safety and Handling

Table 2: Hazard and Precautionary Information

| Hazard Category | GHS Information (General for Carbamates/Anilines) | Precautionary Measures |

| Acute Toxicity | May be harmful if swallowed (H302). | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell[5]. |

| Skin/Eye Irritation | May cause skin irritation (H315). Causes serious eye irritation (H319). | Wear protective gloves, protective clothing, and eye/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[5][6]. |

| Respiratory Irritation | May cause respiratory irritation (H335). | Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray. IF INHALED: Remove person to fresh air and keep comfortable for breathing[5][6]. |

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Use proper glove removal technique. Wear chemically resistant gloves (e.g., nitrile).

-

Skin and Body Protection: Wear a lab coat. Ensure skin is not exposed.

Storage and Disposal

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place[6]. Store locked up.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[5].

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]

-

MDPI. tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate. [Link]

-

Talele, T. R. (2016). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC - PubMed Central. [Link]

Sources

- 1. This compound | C12H16FNO2 | CID 14710384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (3-FLUORO-2-METHYL-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER | 129822-38-4 [amp.chemicalbook.com]

- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis and Characterization of tert-Butyl (3-fluoro-2-methylphenyl)carbamate

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of tert-butyl (3-fluoro-2-methylphenyl)carbamate, a key intermediate in pharmaceutical research and drug development. This document details a reliable synthetic protocol, including the underlying chemical principles and experimental considerations. Furthermore, it presents a thorough characterization of the compound, supported by tabulated data and spectroscopic analysis. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a practical and scientifically rigorous understanding of this important molecule.

Introduction: The Significance of Carbamates in Medicinal Chemistry

Carbamates are a class of organic compounds that feature prominently in medicinal chemistry and drug design.[1][2] Their structural resemblance to amides and esters imparts a unique combination of chemical stability and the ability to engage in crucial intermolecular interactions with biological targets.[2] The tert-butyloxycarbonyl (Boc) protecting group is a widely used carbamate in organic synthesis, particularly for the protection of amine functionalities.[3][4] The Boc group's stability under a variety of reaction conditions, coupled with its straightforward removal under acidic conditions, makes it an invaluable tool in the construction of complex molecules.[5]

This compound is a valuable building block in the synthesis of various pharmaceutically active compounds. The presence of the fluoro and methyl groups on the phenyl ring allows for the exploration of structure-activity relationships, potentially influencing factors such as metabolic stability and binding affinity. This guide will provide the necessary details for its efficient synthesis and rigorous characterization.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the Boc protection of 3-fluoro-2-methylaniline using di-tert-butyl dicarbonate (Boc anhydride).[6][7] This reaction is a standard procedure for introducing the Boc protecting group onto an amine.[3][8]

Underlying Principles and Mechanistic Insight

The reaction proceeds via a nucleophilic attack of the amine nitrogen of 3-fluoro-2-methylaniline on one of the carbonyl carbons of di-tert-butyl dicarbonate. This is followed by the collapse of the tetrahedral intermediate and the departure of a tert-butoxide and carbon dioxide, or a tert-butoxycarbonyl group, which is then deprotonated to yield the final product. The use of a base is often employed to facilitate the deprotonation of the amine and drive the reaction to completion.[5]

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, where the successful formation of the product can be monitored and confirmed at each critical stage.

Materials and Reagents:

-

3-Fluoro-2-methylaniline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

-

Base (e.g., Triethylamine (TEA) or Sodium bicarbonate)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Solvents for purification (e.g., Hexane, Ethyl Acetate)

Step-by-Step Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluoro-2-methylaniline (1.0 equivalent) in the chosen anhydrous solvent.

-

Addition of Base: Add the base (1.1 to 1.5 equivalents) to the solution and stir for 10-15 minutes at room temperature.

-

Addition of Boc Anhydride: Dissolve di-tert-butyl dicarbonate (1.1 equivalents) in the anhydrous solvent and add it dropwise to the reaction mixture at 0 °C (ice bath).

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting aniline.

-

Work-up: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Visualizing the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Comprehensive Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.[9]

| Property | Value |

| Molecular Formula | C₁₂H₁₆FNO₂ |

| Molecular Weight | 225.26 g/mol |

| Appearance | White to off-white solid |

| IUPAC Name | tert-butyl N-(3-fluoro-2-methylphenyl)carbamate |

| CAS Number | 129822-38-4 |

Spectroscopic Data Analysis

Spectroscopic analysis provides definitive structural confirmation.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the tert-butyl protons. The aromatic protons will exhibit splitting patterns consistent with a 1,2,3-trisubstituted benzene ring, with coupling to the fluorine atom. The methyl group will appear as a singlet, and the tert-butyl group will also be a sharp singlet.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the carbamate, the carbons of the tert-butyl group, the methyl carbon, and the aromatic carbons. The carbon atoms attached to or near the fluorine atom will show coupling (C-F coupling).

Table of Expected NMR Data: Note: Exact chemical shifts (δ) may vary depending on the solvent and instrument.

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| tert-Butyl (9H, s) | ~1.5 | ~80 (quaternary C), ~28 (methyl C's) |

| Methyl (3H, s) | ~2.2 | ~14 |

| Aromatic CH's | ~6.8 - 7.5 | ~110 - 140 |

| NH (1H, br s) | ~6.5 | - |

| Carbonyl C=O | - | ~153 |

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands are listed below.

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretch | ~3300 - 3400 |

| C-H Stretch (aliphatic) | ~2850 - 3000 |

| C=O Stretch (carbamate) | ~1700 - 1725 |

| C-N Stretch | ~1200 - 1300 |

| C-F Stretch | ~1000 - 1100 |

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern. The exact mass of the molecular ion [M]+ should be consistent with the calculated exact mass of 225.1165 Da.[9]

Safety and Handling

As with any chemical synthesis, proper safety precautions must be observed.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: All manipulations should be carried out in a well-ventilated fume hood.

-

Reagent Handling: Di-tert-butyl dicarbonate can be an irritant. Avoid inhalation and contact with skin and eyes. 3-fluoro-2-methylaniline is toxic and should be handled with care.

-

Waste Disposal: Dispose of all chemical waste in accordance with local regulations.

Applications in Drug Discovery and Development

The title compound serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutics. The Boc-protected amine allows for further chemical modifications at other positions of the molecule without affecting the amine group. Subsequent deprotection under acidic conditions reveals the free amine, which can then participate in further reactions, such as amide bond formation or reductive amination.[10] This strategy is fundamental in building molecular complexity in a controlled and predictable manner.

Conclusion

This technical guide has provided a detailed and practical overview of the synthesis and characterization of this compound. By following the outlined procedures and understanding the underlying chemical principles, researchers can reliably produce and verify this important synthetic intermediate. The comprehensive characterization data serves as a benchmark for quality control, ensuring the material's suitability for subsequent applications in drug discovery and development programs.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

GSC Online Press. Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. [Link]

-

GSC Biological and Pharmaceutical Sciences. Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. [Link]

-

Wikipedia. Di-tert-butyl dicarbonate. [Link]

-

YouTube. Di-tert-butyl dicarbonate. [Link]

-

chemeurope.com. Di-tert-butyl dicarbonate. [Link]

-

PubChem. tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate. National Center for Biotechnology Information. [Link]

-

MDPI. tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate. [Link]

-

Organic Syntheses. Synthesis of tert-Butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. [Link]

-

Supporting Information. [Link]

-

Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]

-

SpectraBase. TERT.-BUTYL-N-(THREO-1-FLUORO-1-PHENYLPROPYL)-2-CARBAMATE. [Link]

-

Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

-

National Institute of Standards and Technology. tert-Butyl carbamate. [Link]

-

ResearchGate. FT-IR spectrum of tert-butyl... [Link]

-

SpectraBase. TERT.-BUTYL-N-(4-FLUORO-2-FORMYLPHENYL)-CARBAMATE. [Link]

-

PubMed Central. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Michael Pittelkow. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. [Link]

-

PubChemLite. Tert-butyln-[2-fluoro-3-(hydroxymethyl)phenyl]carbamate (C12H16FNO3). [Link]

-

Exploring the Applications of tert-Butyl 3-hydroxy-2,2,4,4-tetramethylcyclobutylcarbamate in Research. [Link]

-

Chemistry Steps. Boc Protecting Group for Amines. [Link]

-

PubMed Central. Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]

-

National Institute of Standards and Technology. Butyl carbamate. [Link]

-

PubChem. tert-butyl N-[2-(trifluoroacetyl)phenyl]carbamate. National Center for Biotechnology Information. [Link]

- Google Patents.

-

ResearchGate. Synthesis of tert-butyl (2-acetylphenyl)carbamate (2). [Link]

-

PubMed Central. tert-Butyl carbamate. [Link]

Sources

- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 6. gsconlinepress.com [gsconlinepress.com]

- 7. Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]

- 8. Di-tert-butyl_dicarbonate [chemeurope.com]

- 9. This compound | C12H16FNO2 | CID 14710384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

A Spectroscopic Guide to tert-Butyl (3-fluoro-2-methylphenyl)carbamate: Structure Elucidation and Data Interpretation

This in-depth technical guide provides a comprehensive analysis of the key spectroscopic data for tert-Butyl (3-fluoro-2-methylphenyl)carbamate. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of publicly available experimental spectra, this guide serves as a robust predictive framework, explaining the causal relationships between the molecular structure and its spectral output. Every protocol and interpretation is grounded in established scientific principles to ensure self-validation and trustworthiness.

Introduction and Molecular Structure

This compound (C₁₂H₁₆FNO₂) is a carbamate-protected aniline derivative. The tert-butyloxycarbonyl (Boc) protecting group is common in organic synthesis, particularly in peptide chemistry and the synthesis of complex pharmaceutical intermediates, due to its stability under various conditions and its facile removal under acidic conditions. Spectroscopic analysis is paramount to confirm the successful synthesis and purity of this compound.

The molecular structure, with a molecular weight of 225.26 g/mol , is characterized by a 3-fluoro-2-methylaniline core protected at the nitrogen atom by a Boc group.[1] This specific substitution pattern on the aromatic ring introduces distinct features in its spectroscopic signatures.

Figure 1: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to show distinct signals for the aromatic, amine, methyl, and tert-butyl protons.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| tert-Butyl (Boc) | 1.4 - 1.6 | Singlet | 9H |

| Aromatic Methyl | 2.1 - 2.3 | Singlet | 3H |

| Aromatic (Ar-H) | 6.8 - 7.5 | Multiplet | 3H |

| Amine (N-H) | 6.5 - 7.5 | Broad Singlet | 1H |

Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃ at 400 MHz).

Interpretation and Experimental Causality:

-

tert-Butyl Protons (9H): The nine protons of the tert-butyl group are chemically equivalent due to free rotation around the C-C single bonds. This results in a single, strong signal (a singlet) in the upfield region (1.4 - 1.6 ppm), a characteristic signature of a Boc group.[2]

-

Aromatic Methyl Protons (3H): The methyl group attached to the aromatic ring is also expected to produce a singlet, as there are no adjacent protons to couple with. Its position at ~2.2 ppm is typical for a methyl group on a benzene ring.

-

Aromatic Protons (3H): The three protons on the substituted phenyl ring will exhibit complex splitting patterns (multiplets) due to spin-spin coupling with each other and with the fluorine atom. The electron-withdrawing nature of the fluorine and carbamate groups, and the electron-donating nature of the methyl group, will influence their chemical shifts, placing them in the 6.8-7.5 ppm range.[3][4]

-

Amine Proton (1H): The N-H proton of the carbamate will appear as a broad singlet. Its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange. It may overlap with the aromatic signals.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide information on all twelve carbon atoms in the molecule.

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Notes |

| Aromatic Methyl | 15 - 20 | |

| tert-Butyl (CH₃) | ~28 | |

| tert-Butyl (Quaternary C) | 80 - 82 | |

| Aromatic (C-H) | 115 - 130 | |

| Aromatic (C-N) | 135 - 140 | |

| Aromatic (C-CH₃) | 125 - 130 | |

| Aromatic (C-F) | 158 - 162 | Large ¹JCF coupling constant |

| Carbamate (C=O) | 152 - 155 |

Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃ at 100 MHz).

Interpretation and Experimental Causality:

-

Alkyl Carbons: The methyl carbons of the tert-butyl group will give a signal around 28 ppm, while the quaternary carbon will be further downfield (~81 ppm) due to its attachment to the electronegative oxygen atom.[5][6] The aromatic methyl carbon appears in the typical upfield region for such groups (~17 ppm).

-

Aromatic Carbons: The six aromatic carbons will appear in the 115-162 ppm range.[7] The carbon directly bonded to the fluorine atom (C-F) will be the most downfield due to the high electronegativity of fluorine and will appear as a doublet with a large one-bond coupling constant (¹JCF ≈ 240-250 Hz). The other aromatic carbons will also exhibit smaller C-F couplings.

-

Carbonyl Carbon: The carbamate carbonyl carbon (C=O) is expected in the 152-155 ppm range, which is characteristic for this functional group.

Experimental Protocol: NMR Data Acquisition

Figure 2: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending).

Predicted IR Spectral Data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Carbamate) | 3350 - 3450 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Alkyl) | 2850 - 2980 | Strong |

| C=O Stretch (Carbamate) | 1700 - 1730 | Strong, Sharp |

| N-H Bend / C-N Stretch | 1510 - 1540 | Medium |

| C-H Bend (tert-Butyl) | 1365 & 1390 | Medium (Doublet) |

| C-O Stretch (Carbamate) | 1220 - 1250 | Strong |

| C-F Stretch | 1150 - 1200 | Strong |

Table 3: Predicted characteristic IR absorption bands.

Interpretation and Experimental Causality:

-

N-H and C=O Stretching: The two most diagnostic peaks for this molecule are the N-H stretch and the C=O stretch. The N-H stretch of a secondary carbamate appears as a single, medium-intensity band around 3400 cm⁻¹.[8] The carbonyl (C=O) stretch is expected to be a very strong and sharp absorption band around 1715 cm⁻¹, which is characteristic of carbamate esters.[9][10]

-

C-H Stretching: The spectrum will show strong absorptions below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the methyl and tert-butyl groups, and weaker absorptions above 3000 cm⁻¹ for the sp² C-H bonds of the aromatic ring.[11]

-

Fingerprint Region: The region below 1500 cm⁻¹ is complex but contains valuable information. The characteristic doublet around 1365 and 1390 cm⁻¹ confirms the presence of the tert-butyl group.[12] A strong band corresponding to the C-F stretch is also expected in this region.

Experimental Protocol: IR Data Acquisition (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with isopropanol.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or crystal-related absorptions.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ to achieve a good signal-to-noise ratio.

-

Cleaning: Clean the crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Predicted Mass Spectrometry Fragmentation

| m/z Value | Predicted Fragment Ion | Fragment Lost | Notes |

| 225 | [C₁₂H₁₆FNO₂]⁺˙ | - | Molecular Ion (M⁺˙) |

| 169 | [M - C₄H₈]⁺˙ | Isobutylene (56 Da) | McLafferty-type rearrangement |

| 168 | [M - C₄H₉]⁺ | tert-Butyl radical (57 Da) | |

| 125 | [M - C₅H₉O₂]⁺ | Boc group (100 Da) | [H₂N-C₆H₃(F)(CH₃)]⁺ |

| 57 | [C₄H₉]⁺ | C₈H₇FNO₂ | tert-Butyl cation |

Table 4: Predicted major fragment ions in Electron Ionization (EI) Mass Spectrometry.

Interpretation and Experimental Causality:

The fragmentation of Boc-protected amines under EI conditions is well-documented.[13][14][15] The most characteristic fragmentation pathways involve the Boc group itself due to the stability of the resulting fragments.

-

Loss of Isobutylene (M-56): A common fragmentation pathway is a McLafferty-type rearrangement resulting in the loss of a neutral isobutylene molecule (56 Da).[13]

-

Formation of tert-Butyl Cation (m/z 57): Cleavage of the O-C(CH₃)₃ bond can lead to the highly stable tert-butyl cation, which often appears as the base peak in the spectrum.[16][17]

-

Loss of the Boc Group (M-100): Cleavage of the N-C(O) bond results in the loss of the entire Boc group (100 Da), leaving the protonated 3-fluoro-2-methylaniline fragment.

-

Molecular Ion: The molecular ion at m/z 225 may be weak or even absent, as the molecule can readily fragment upon ionization.[18] Using a softer ionization technique like Electrospray Ionization (ESI) would likely show a prominent protonated molecule [M+H]⁺ at m/z 226.

Figure 3: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol: Mass Spectrometry Data Acquisition (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source to generate the molecular ion and its fragments.

-

Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: Detect the separated ions to generate the mass spectrum, a plot of relative ion abundance versus m/z.

Conclusion

The structural elucidation of this compound can be confidently achieved through a combined analysis of NMR, IR, and MS data. The key spectroscopic identifiers are the characteristic singlet of the nine tert-butyl protons in ¹H NMR, the strong carbamate C=O stretch in the IR spectrum, and the prominent fragmentation pattern involving the loss of the Boc group (m/z 57, 56, or 100) in mass spectrometry. This guide provides a predictive but scientifically rigorous framework for the interpretation of this data, empowering researchers to verify the synthesis and purity of this important chemical intermediate.

References

- ACD/Labs. (n.d.). t-Butyl group towers over other 1H resonances.

- BenchChem. (2025). In-Depth Technical Guide to the FT-IR Analysis of Tert-butyl N-(4-azidobutyl)carbamate.

- Novak, I., & Wilson, S. (1965). Infrared Spectra of Ammonium Carbamate and Deuteroammonium Carbamate. The Journal of Chemical Physics, 43(1), 2136–2140.

- ResearchGate. (2016). Non degenerate chemical shifts of 13C of tert-butyl in solid state CP-MAS NMR?

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

-

Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines... Retrieved from [Link]

-

NIST. (n.d.). tert-Butyl carbamate. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubMed. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Retrieved from [Link]

- ResearchGate. (n.d.). Maxima of the N H stretching absorption bands observed by FT-IR...

- BenchChem. (2025). Interpreting the 13C NMR Spectrum of tert-Butyl 4-hydroxybutanoate: A Technical Guide.

-

National Center for Biotechnology Information. (n.d.). Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. Retrieved from [Link]

- ACS Publications. (2025). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2̅ Complexes. The Journal of Physical Chemistry Letters.

-

PubChem. (n.d.). tert-Butyl carbamate. Retrieved from [Link]

- The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from The Royal Society of Chemistry website.

-

University of Calgary. (n.d.). IR: carbonyl compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.3: Interpreting Mass Spectra. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

- ACD/Labs. (2008). Confirmation of Synthesis: using MS to identify a protective group.

-

SlidePlayer. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

-

Adam Mickiewicz University in Poznań. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]

-

OpenStax. (2023). 13.4 Chemical Shifts in 1H NMR Spectroscopy. In Organic Chemistry. Retrieved from [Link]

-

Spectroscopy Online. (2022). The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. Retrieved from [Link]

-

NIST. (n.d.). tert-Butyl carbanilate. In NIST Chemistry WebBook. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

- ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis?

- ResearchGate. (2019). Why I am not getting the peak of t-butyl group (tert-butyl protected amino group) in 1H NMR of my porphyrin compound?

-

Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]

- Pearson. (n.d.). The mass spectrum of tert-butylamine follows shows an intense bas...

-

Wikipedia. (n.d.). Mass spectral interpretation. Retrieved from [Link]

-

PubChem. (n.d.). 3-Fluoroaniline. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. acdlabs.com [acdlabs.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 3-Fluoroaniline(372-19-0) 1H NMR spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. benchchem.com [benchchem.com]

- 13. reddit.com [reddit.com]

- 14. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. acdlabs.com [acdlabs.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. uni-saarland.de [uni-saarland.de]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of tert-Butyl (3-fluoro-2-methylphenyl)carbamate

Introduction

Tert-Butyl (3-fluoro-2-methylphenyl)carbamate is a chemical intermediate of significant interest in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors. As a Boc-protected aromatic amine, its physicochemical properties—namely solubility and stability—are critical parameters that dictate its handling, storage, reaction conditions, and purification strategies. This guide provides a comprehensive examination of these properties, synthesizing theoretical principles with actionable experimental protocols to empower researchers, scientists, and drug development professionals in their work with this compound.

The tert-butoxycarbonyl (Boc) protecting group is fundamental to modern organic synthesis due to its robustness under many conditions and its susceptibility to cleavage under specific, mild acidic conditions.[1][2] The presence of a fluoro and a methyl group on the phenyl ring further influences the molecule's electronic properties, lipophilicity, and potential metabolic stability, making a thorough understanding of its behavior essential for its effective application.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆FNO₂ | [3] |

| Molecular Weight | 225.26 g/mol | [3] |

| IUPAC Name | tert-butyl N-(3-fluoro-2-methylphenyl)carbamate | [3] |

| CAS Number | 129822-38-4 | [3] |

Part 1: Solubility Profile

The solubility of a synthetic intermediate is a pivotal factor for optimizing reaction kinetics, selecting appropriate purification methods like crystallization, and developing formulations. The solubility of this compound is dictated by the interplay between the nonpolar tert-butyl and methylphenyl groups and the polar carbamate and fluoro functionalities.

Theoretical Solubility Considerations

Based on its structure, the following qualitative solubility profile is anticipated:

-

High Solubility in Nonpolar and Polar Aprotic Organic Solvents: The significant hydrocarbon character imparted by the tert-butyl and methylphenyl groups suggests good solubility in solvents like dichloromethane, chloroform, ethyl acetate, and tetrahydrofuran.[4][5] The carbamate moiety also contributes to solubility in polar aprotic solvents.[1]

-

Moderate Solubility in Polar Protic Organic Solvents: Solvents such as methanol, ethanol, and isopropanol are expected to be effective at dissolving the compound, facilitated by hydrogen bonding with the carbamate group.[4][6]

-

Low Solubility in Aqueous Media: The overall lipophilicity of the molecule suggests that it will be sparingly soluble to insoluble in water.[7]

Quantitative Solubility Determination: An Experimental Approach

To move beyond qualitative predictions, a robust experimental determination of solubility is required. The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[7]

Table 1: Predicted and Experimental Solubility of this compound

| Solvent | Predicted Solubility | Experimental Solubility (mg/mL) | Temperature (°C) |

| Dichloromethane | High | Data to be determined | 25 |

| Methanol | Moderate | Data to be determined | 25 |

| Acetonitrile | Moderate | Data to be determined | 25 |

| Water | Low | Data to be determined | 25 |

| Hexane | Low | Data to be determined | 25 |

Experimental Protocol for Thermodynamic Solubility Determination

This protocol provides a step-by-step methodology for quantifying the solubility of this compound in various solvents.

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to individual vials, each containing a selected solvent (e.g., dichloromethane, methanol, acetonitrile, water, hexane).

-

Ensure a sufficient excess of solid is present to maintain saturation, with undissolved solid visible.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Agitate the vials at a constant temperature (e.g., 25 °C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette, avoiding any undissolved solid.

-

Filter the collected supernatant through a 0.45 µm filter to remove any remaining solid particles.

-

-

Analysis:

-

Accurately dilute the filtered supernatant with a suitable mobile phase for High-Performance Liquid Chromatography (HPLC) analysis.

-

Quantify the concentration of the dissolved compound using a validated HPLC method with a UV detector. A calibration curve prepared with known concentrations of the analyte should be used for accurate quantification.

-

-

Calculation:

-

Calculate the solubility in mg/mL by accounting for the dilution factor used in the sample preparation.

-

Diagram 1: Workflow for Thermodynamic Solubility Determination

Caption: Workflow for Thermodynamic Solubility Determination.

Part 2: Stability Profile and Forced Degradation Studies

Understanding the chemical stability of this compound is crucial for defining appropriate storage conditions, predicting shelf-life, and identifying potential degradation products that may arise during synthesis or formulation.[8] Forced degradation studies are designed to accelerate the degradation of a compound under more severe conditions than it would typically encounter, providing insight into its intrinsic stability and degradation pathways.[9]

Theoretical Stability Considerations

The stability of this compound is primarily governed by the lability of the Boc protecting group and the reactivity of the fluorinated aromatic ring.

-

Acidic Conditions: The Boc group is highly susceptible to cleavage under acidic conditions.[1][2] This is the most anticipated degradation pathway, leading to the formation of the free amine, isobutylene, and carbon dioxide.

-

Basic Conditions: Boc-protected amines are generally stable under basic conditions.[2][10] Significant degradation is not expected under mild to moderate basic environments.

-

Oxidative Conditions: The aromatic ring and the benzylic methyl group could be susceptible to oxidation, although the electron-withdrawing nature of the fluoro group and the carbamate may offer some protection. The carbamate linkage itself can also be a site for oxidative degradation.[11][12]

-

Thermal Stress: While generally stable at moderate temperatures, prolonged exposure to high temperatures can induce thermal decomposition of the Boc group.[13][14]

-

Photolytic Stress: Aromatic compounds, particularly those with halogen substituents, can be susceptible to photolytic degradation.[15][16] The fluoro group may influence the photostability of the aromatic ring.[17]

Forced Degradation Experimental Design

A comprehensive forced degradation study should expose the compound to a range of stress conditions to identify its degradation pathways.

Table 2: Summary of Forced Degradation Conditions and Expected Stability

| Condition | Reagents and Parameters | Expected Stability | Potential Degradation Products |

| Acidic Hydrolysis | 0.1 N HCl, 60°C, 24h | Unstable | 3-fluoro-2-methylaniline, CO₂, isobutylene |

| Basic Hydrolysis | 0.1 N NaOH, 60°C, 24h | Stable | Minimal degradation |

| Oxidative Degradation | 3% H₂O₂, RT, 24h | Moderately Stable | Oxidized aromatic species, N-oxides |

| Thermal Degradation | Solid state, 80°C, 72h | Stable | Minimal degradation |

| Photolytic Degradation | Solution, ICH Q1B conditions | Moderately Stable | Photodegradation products |

Experimental Protocol for Forced Degradation Studies

This protocol outlines a systematic approach to performing forced degradation studies on this compound.

Methodology:

-

Stock Solution Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

-

Application of Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C.

-

Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature.

-

Thermal Degradation: Store the solid compound in a stability chamber at 80°C.

-

Photolytic Degradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Time Point Sampling:

-

Withdraw aliquots from the stressed samples at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

-

Sample Neutralization (for hydrolytic studies):

-

Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, before analysis to prevent further degradation.

-

-

Analysis:

-

Analyze all samples (including a non-stressed control) by a stability-indicating HPLC method. This method should be capable of separating the parent compound from all potential degradation products.

-

Peak purity analysis using a photodiode array (PDA) detector is recommended to ensure that the parent peak is free from co-eluting degradants.

-

Diagram 2: Forced Degradation Experimental Workflow

Caption: Forced Degradation Experimental Workflow.

Conclusion

This technical guide provides a robust framework for understanding and evaluating the solubility and stability of this compound. While specific experimental data for this compound is not widely published, the theoretical considerations based on its chemical structure and the detailed experimental protocols provided herein offer a clear path for researchers to generate this critical information. By following these methodologies, scientists and drug development professionals can ensure the reliable and effective use of this important synthetic intermediate, leading to more efficient and robust chemical processes.

References

- Sun, H., Putta, A., Kloster, J. P., & Tottempudi, U. K. (2012). Unexpected photostability improvement of aromatics in polyfluorinated solvents.

- Sun, H., et al. (2012).

- ChemicalBook. (2023).

- ChemicalBook. (2023).

- Khaled, M. B., et al. (2020). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology.

- BenchChem. (2023). An In-depth Technical Guide to the Solubility and Stability of tert-Butyl (3-aminopropyl)

- Bhatt, P., et al. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology.

- NIH. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.

- BenchChem. (2023).

- PubChem. (n.d.). tert-Butyl (3-fluoro-2-methylphenyl)

- BenchChem. (2023). An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines.

- Wang, D., et al. (2023). Theoretical study on the degradation mechanism of carbamate pesticides with OH radicals. ResearchSquare.

- NIH. (2022).

- ResearchGate. (2023).

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

- Chemistry Steps. (n.d.). Boc Protecting Group for Amines.

- Pasala, V. K. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis by Amberlite-IR 120. Der Pharma Chemica.

- Chem-Impex. (n.d.).

- ResearchGate. (2023).

- Gray, R. A. (n.d.).

- MDPI. (2023). Experimental Test and Modeling Validation for CO2 Capture with Amine Solvents in a Pilot Plant.

- PubChem. (n.d.). tert-Butyl (3-fluoro-2-hydroxypropyl)

- Sigma-Aldrich. (n.d.).

- NIH. (2015). Discovery of carbamate degrading enzymes by functional metagenomics.

- ACS GCI Pharmaceutical Roundtable. (n.d.). Thermal Methods.

- The Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc)

- ResearchGate. (2006).

- Reddit. (2022). Why is boc stable to hydrolysis under basic conditions?

- PubMed. (2006).

- ACS GCI Pharmaceutical Roundtable. (n.d.). Acids.

- Pharmaffiliates. (n.d.). Tert-butyl ((5S,6R)-6-methyl-2-oxo-5-(2,3,6-trifluorophenyl)piperidin-3-yl)

- Organic Chemistry Portal. (n.d.). tert-Butyl Esters.

- PubChemLite. (n.d.). Tert-butyln-[2-fluoro-3-(hydroxymethyl)

- Chemsrc. (n.d.). tert-butyl N-[4-fluoro-3-(2-methyloxiran-2-yl)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. This compound | C12H16FNO2 | CID 14710384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. tert-Butyl carbamate CAS#: 4248-19-5 [m.chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. researchgate.net [researchgate.net]

- 10. reddit.com [reddit.com]

- 11. Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Thermal Methods - Wordpress [reagents.acsgcipr.org]

- 15. Unexpected photostability improvement of aromatics in polyfluorinated solvents - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Unexpected photostability improvement of aromatics in polyfluorinated solvents - Chemical Communications (RSC Publishing) [pubs.rsc.org]

A Technical Guide to Protecting Groups for 3-Fluoro-2-methylaniline in Synthetic Chemistry

Abstract

This in-depth technical guide provides a comprehensive overview of the discovery, history, and practical application of amine protecting groups for 3-fluoro-2-methylaniline, a key building block in modern medicinal chemistry and drug development. Recognizing the critical role of this aniline derivative, this guide offers researchers, scientists, and drug development professionals a detailed exploration of strategic protecting group selection, application, and removal. We will delve into the historical context of amine protection, followed by a focused examination of the most prevalent and effective protecting groups for 3-fluoro-2-methylaniline, namely tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). This guide provides not just theoretical knowledge but also actionable, step-by-step experimental protocols, comparative data, and mechanistic insights to empower chemists in their synthetic endeavors.

Introduction: The Significance of 3-Fluoro-2-methylaniline in Drug Discovery

3-Fluoro-2-methylaniline, also known as 3-fluoro-o-toluidine, is a substituted aniline that has garnered significant attention in the pharmaceutical industry.[1][2] Its unique substitution pattern, featuring a fluorine atom and a methyl group on the aniline core, imparts desirable physicochemical properties to parent drug molecules. The presence of fluorine can enhance metabolic stability, binding affinity, and bioavailability, making it a valuable synthon in the design of novel therapeutics.

The inherent nucleophilicity of the amine functionality in 3-fluoro-2-methylaniline, however, presents a significant challenge in multi-step syntheses. Unprotected anilines can undergo a variety of undesired side reactions, including oxidation, over-alkylation, and acylation, leading to complex product mixtures and reduced yields of the target molecule.[3] To circumvent these issues and achieve chemoselectivity, the temporary masking of the amine group with a suitable protecting group is an indispensable strategy.[4] This guide will provide a detailed exploration of the most effective protecting group strategies for 3-fluoro-2-methylaniline, enabling chemists to harness its full potential in complex molecule synthesis.

A Historical Perspective on Amine Protection

The concept of protecting functional groups is a cornerstone of modern organic synthesis, with its roots tracing back to the early days of synthetic chemistry.[5] The need to selectively modify one part of a molecule while leaving another reactive site untouched became increasingly apparent as chemists began to tackle the synthesis of more complex natural products and other intricate molecular architectures.

The development of amine protecting groups, in particular, has a rich history driven by the demands of peptide synthesis.[6][7] The pioneering work of Max Bergmann and Leonidas Zervas in the 1930s on the benzyloxycarbonyl (Cbz or Z) group revolutionized the field, allowing for the controlled, stepwise assembly of amino acids into peptides.[6] This seminal discovery laid the groundwork for the development of a vast arsenal of amine protecting groups, each with its unique set of introduction and cleavage conditions.

The advent of the tert-butoxycarbonyl (Boc) group further expanded the synthetic chemist's toolkit, offering an acid-labile protecting group that was orthogonal to the hydrogenolysis conditions used to cleave the Cbz group. This concept of "orthogonal protection," where one protecting group can be selectively removed in the presence of another, is a powerful strategy in the synthesis of polyfunctional molecules.[5]

While the initial focus was on peptide chemistry, the utility of these protecting groups was quickly recognized and adopted in broader organic synthesis, including the manipulation of anilines in the synthesis of pharmaceuticals and other fine chemicals. The principles of stability, selective removal, and compatibility with a wide range of reaction conditions remain the guiding factors in the selection of an appropriate protecting group for any amine, including 3-fluoro-2-methylaniline.

Key Protecting Groups for 3-Fluoro-2-methylaniline

The choice of a protecting group for 3-fluoro-2-methylaniline is dictated by the overall synthetic strategy, including the reaction conditions of subsequent steps and the desired deprotection method. Here, we focus on two of the most widely employed and versatile protecting groups for anilines: the tert-butoxycarbonyl (Boc) group and the benzyloxycarbonyl (Cbz) group.

The tert-Butoxycarbonyl (Boc) Group

The Boc group is one of the most common amine protecting groups due to its ease of introduction, general stability to a wide range of non-acidic reagents, and facile removal under acidic conditions.

The most common method for the introduction of the Boc group is the reaction of the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Mechanism of Boc Protection:

The reaction proceeds via a nucleophilic attack of the aniline nitrogen on one of the carbonyl carbons of Boc anhydride. The resulting intermediate then collapses, releasing carbon dioxide, a tert-butoxide anion, and the protonated protected amine. A base is required to neutralize the generated acid and drive the reaction to completion.

Experimental Protocol: Synthesis of tert-Butyl (3-fluoro-2-methylphenyl)carbamate

-

Materials:

-

3-Fluoro-2-methylaniline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (NEt₃) or N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a solution of 3-fluoro-2-methylaniline (1.0 eq) in DCM or THF (0.2 M) at 0 °C, add triethylamine (1.2 eq).

-

To this stirred solution, add a solution of Boc₂O (1.1 eq) in the same solvent dropwise over 15 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure this compound.[8]

-

Expected Yield: 90-98%

DOT Diagram: Boc Protection Workflow

Caption: Workflow for the acidic deprotection of N-Boc-3-fluoro-2-methylaniline.

The Benzyloxycarbonyl (Cbz) Group

The Cbz group is another cornerstone of amine protection, particularly valuable for its stability to both acidic and basic conditions, and its selective removal by catalytic hydrogenolysis.

The Cbz group is typically introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions (Schotten-Baumann conditions).

Mechanism of Cbz Protection:

The reaction involves the nucleophilic attack of the aniline on the electrophilic carbonyl carbon of benzyl chloroformate. The subsequent loss of a chloride ion and a proton (neutralized by the base) yields the Cbz-protected aniline.

Experimental Protocol: Synthesis of Benzyl (3-fluoro-2-methylphenyl)carbamate

-

Materials:

-

3-Fluoro-2-methylaniline

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM) or a mixture of Dioxane and Water

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve 3-fluoro-2-methylaniline (1.0 eq) in DCM or a 1:1 mixture of dioxane and water (0.2 M).

-

Add sodium carbonate (2.0 eq) and cool the mixture to 0 °C.

-

Slowly add benzyl chloroformate (1.1 eq) to the vigorously stirred mixture.

-

Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction by TLC.

-

If using a biphasic system, separate the organic layer. If using DCM, wash the reaction mixture with water.

-

Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (ethyl acetate/hexanes) to yield benzyl (3-fluoro-2-methylphenyl)carbamate.

-

Expected Yield: 85-95%

DOT Diagram: Cbz Protection Workflow

Caption: Workflow for the Cbz protection of 3-fluoro-2-methylaniline.

The Cbz group is most commonly removed by catalytic hydrogenolysis, a mild and efficient method that is orthogonal to many other protecting groups.

Mechanism of Cbz Deprotection:

The reaction proceeds via the oxidative addition of the benzyl C-O bond to the surface of the palladium catalyst. Subsequent reaction with hydrogen gas results in the cleavage of the C-O bond, generating toluene and a carbamic acid intermediate which, similar to the Boc deprotection, readily decarboxylates to give the free amine.

Experimental Protocol: Deprotection of Benzyl (3-fluoro-2-methylphenyl)carbamate

-

Materials:

-

Benzyl (3-fluoro-2-methylphenyl)carbamate

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂)

-

Celite®

-

-

Procedure:

-

Dissolve the N-Cbz protected aniline (1.0 eq) in methanol or ethanol (0.1 M) in a flask suitable for hydrogenation.

-

Carefully add 10% Pd/C (5-10 mol% by weight).

-

Evacuate the flask and backfill with hydrogen gas (this process should be repeated three times).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon is sufficient for small scale) at room temperature for 2-8 hours. Monitor the reaction by TLC.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to afford the deprotected 3-fluoro-2-methylaniline.

-

Expected Yield: >95%

DOT Diagram: Cbz Deprotection Workflow

Caption: Workflow for the hydrogenolytic deprotection of N-Cbz-3-fluoro-2-methylaniline.

Comparative Analysis and Strategic Selection

The choice between Boc and Cbz protecting groups for 3-fluoro-2-methylaniline depends on the specific requirements of the synthetic route.

| Protecting Group | Introduction Conditions | Deprotection Conditions | Stability | Orthogonality |

| Boc | Boc₂O, Base (e.g., NEt₃, DIPEA) | Strong Acid (e.g., TFA, HCl) | Stable to base, nucleophiles, and hydrogenolysis. | Orthogonal to Cbz, Fmoc, and many other groups. |

| Cbz | Cbz-Cl, Base (e.g., Na₂CO₃, NaHCO₃) | Catalytic Hydrogenolysis (H₂, Pd/C) | Stable to acidic and basic conditions. | Orthogonal to Boc, Fmoc, and acid/base labile groups. |

Key Considerations for Selection:

-

Downstream Chemistry: If the subsequent synthetic steps involve strongly acidic conditions, the Cbz group would be a more suitable choice. Conversely, if hydrogenation conditions are to be employed, the Boc group would be preferred.

-

Orthogonality: In a multi-step synthesis involving other protected functional groups, the choice of an orthogonal protecting group is crucial for selective deprotection. For instance, if a molecule contains both a Boc-protected amine and a Cbz-protected alcohol, the Boc group can be selectively removed with acid without affecting the Cbz group, and vice-versa.

-

Substrate Sensitivity: While both deprotection methods are generally mild, the specific substrate may be sensitive to either acidic or reductive conditions. For example, molecules containing other reducible functional groups (e.g., alkenes, alkynes, nitro groups) would not be compatible with Cbz deprotection via hydrogenolysis.

Characterization of Protected 3-Fluoro-2-methylaniline

Proper characterization of the protected intermediates is essential to ensure the success of a synthetic sequence. Below are the expected analytical data for the Boc and Cbz protected 3-fluoro-2-methylaniline.

Table of Expected Analytical Data:

| Compound | Molecular Formula | Molecular Weight | Expected ¹H NMR Signals (CDCl₃, δ ppm) | Expected ¹³C NMR Signals (CDCl₃, δ ppm) |

| This compound | C₁₂H₁₆FNO₂ | 225.26 | ~7.0-7.5 (m, Ar-H), ~6.5 (br s, NH), ~2.2 (s, CH₃), ~1.5 (s, C(CH₃)₃) | ~153 (C=O), ~158 (d, J≈240 Hz, C-F), ~139 (d, J≈10 Hz, C-N), ~125-130 (Ar-C), ~110-115 (d, J≈20 Hz, Ar-C), ~80 (C(CH₃)₃), ~28 (C(CH₃)₃), ~14 (CH₃) |

| Benzyl (3-fluoro-2-methylphenyl)carbamate | C₁₅H₁₄FNO₂ | 259.28 | ~7.3-7.4 (m, Ar-H of Cbz), ~7.0-7.2 (m, Ar-H), ~6.7 (br s, NH), ~5.2 (s, OCH₂Ph), ~2.2 (s, CH₃) | ~154 (C=O), ~158 (d, J≈240 Hz, C-F), ~139 (d, J≈10 Hz, C-N), ~136 (Ar-C of Cbz), ~128-129 (Ar-C), ~110-115 (d, J≈20 Hz, Ar-C), ~67 (OCH₂Ph), ~14 (CH₃) |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration. The values provided are estimations based on similar structures.

Conclusion

The strategic use of protecting groups is fundamental to the successful synthesis of complex molecules derived from 3-fluoro-2-methylaniline. The Boc and Cbz groups offer robust and versatile options for the temporary masking of the amine functionality, each with its distinct advantages and specific conditions for application and removal. A thorough understanding of the principles of protecting group chemistry, including the mechanisms of protection and deprotection and the concept of orthogonality, is paramount for the rational design and execution of efficient and high-yielding synthetic routes. This guide provides the foundational knowledge and practical protocols to empower researchers in their pursuit of novel chemical entities for drug discovery and development.

References

- Exploring 3-Fluoro-2-Methylaniline: Properties, Applications, and Manufacturing. (URL not available)

- A Comparative Guide to Aniline Protecting Groups: Spotlight on 1-chloro-4-(sulfinylamino)benzene - Benchchem. (URL not available)

- MULTISTEP SYNTHESIS PROTECTING GROUPS. (URL not available)

- N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III)

-

Protecting Groups for Amines: Carbamates - Master Organic Chemistry. (2018). [Link]

- A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. (URL not available)

-

23.13: Protection of Amino Groups in Synthesis - Chemistry LibreTexts. (2021). [Link]

- A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol | Request PDF. (URL not available)

- 2 - Organic Syntheses Procedure. (URL not available)

-

Recent Advances in the Protection of Amine Functionality: A Review - ResearchGate. (2020). [Link]

-

Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). [Link]

- Sustainable Approaches for the Protection and Deprotection of Functional Groups - NIH. (URL not available)

- Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List - Organic Syntheses Procedure. (URL not available)

-

Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - NIH. (2017). [Link]

-

Amino Acid-Protecting Groups. (2019). [Link]

- Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates -.:. Michael Pittelkow .:. (URL not available)

- Application Notes and Protocols for the Deprotection of the Boc Group from tert-Butyl 3-(bromomethyl)

- A New Protocol for Selective Deprotection of N - tert -Butoxycarbonyl Protective Group ( t -Boc) with Sn(OTf)

- How do protective groups aid in multi-step syntheses? - TutorChase. (URL not available)

- Carbamic acid, tert-butyl ester - Organic Syntheses Procedure. (URL not available)

- tert-Butyl Esters - Organic Chemistry Portal. (URL not available)

- BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL not available)

-

Protection of Aniline Derivatives - YouTube. (2015). [Link]

- 3-Fluoro-2-methylaniline(443-86-7) 1H NMR spectrum - ChemicalBook. (URL not available)

- This compound | C12H16FNO2 | CID 14710384 - PubChem. (URL not available)

- Development of a Photolabile Amine Protecting Group Suitable for Multistep Flow Synthesis | Request PDF - ResearchG

- Benzyl Carbamate | Request PDF - ResearchG

- 5-Fluoro-2-methylaniline(367-29-3) 13C NMR spectrum - ChemicalBook. (URL not available)

- WO2000050389A1 - Efficient carbamate synthesis - Google P

-

A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups | Semantic Scholar. (2015). [Link]

-

Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents - NIH. (2023). [Link]

- 3-Fluoro-2-methylaniline 99 443-86-7 - Sigma-Aldrich. (URL not available)

- 3-Fluoro-2-methylaniline | 443-86-7 | Tokyo Chemical Industry Co., Ltd.(APAC). (URL not available)

- 443-86-7|3-Fluoro-2-methylaniline|BLD Pharm. (URL not available)

- 13 C NMR spectra of n-ethylanilinium TFA.

- 2-Fluoro-3-methylaniline | 1978-33-2 | FF32692 | Biosynth. (URL not available)

Sources

- 1. 3-氟-2-甲基苯胺 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 443-86-7|3-Fluoro-2-methylaniline|BLD Pharm [bldpharm.com]

- 3. m.youtube.com [m.youtube.com]

- 4. tutorchase.com [tutorchase.com]

- 5. chemia.ug.edu.pl [chemia.ug.edu.pl]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of tert-Butyl (3-fluoro-2-methylphenyl)carbamate in Modern Medicinal Chemistry: A Technical Guide

Foreword: Unveiling the Potential of a Fluorinated Building Block

In the intricate landscape of drug discovery and development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Among the vast arsenal of chemical intermediates, tert-Butyl (3-fluoro-2-methylphenyl)carbamate has emerged as a cornerstone in the construction of complex, biologically active molecules. This technical guide provides an in-depth exploration of this versatile carbamate, elucidating its synthesis, inherent chemical properties, and, most critically, its application in the synthesis of targeted therapies, with a particular focus on kinase inhibitors. Through a detailed examination of its role in the development of the Bruton's Tyrosine Kinase (BTK) inhibitor, BMS-986142, this guide will illustrate the profound impact of this fluorinated aniline derivative on contemporary medicinal chemistry. We will delve into the causality behind its use, providing field-proven insights and self-validating protocols to empower researchers, scientists, and drug development professionals in their quest for innovative medicines.

Physicochemical Properties and Strategic Significance

This compound, with the chemical formula C₁₂H₁₆FNO₂ and a molecular weight of 225.26 g/mol , is a solid at room temperature.[1] Its structure is characterized by a phenyl ring substituted with a fluorine atom, a methyl group, and a tert-butoxycarbonyl (Boc)-protected amine. This unique combination of functionalities imparts desirable characteristics for a building block in medicinal chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆FNO₂ | PubChem |

| Molecular Weight | 225.26 g/mol | PubChem |

| CAS Number | 129822-38-4 | PubChem |

| Appearance | Solid | --- |

| XLogP3 | 3 | PubChem |

The strategic importance of this molecule lies in two key features: the Boc-protected amine and the fluorinated, substituted phenyl ring.

-

The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is a widely employed amine protecting group in organic synthesis due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions. This allows for the selective reaction at other sites of a molecule without unintended interference from the highly reactive amine group.

-

The 3-Fluoro-2-methylphenyl Moiety: The presence of a fluorine atom can significantly modulate the physicochemical and pharmacokinetic properties of a drug candidate. Fluorine's high electronegativity can influence pKa, lipophilicity, and metabolic stability, often leading to improved potency and a more favorable drug profile. The ortho-methyl group provides steric hindrance that can influence the conformation of the molecule and its binding to a biological target.

Synthesis of this compound

The synthesis of this compound is typically achieved through the protection of the commercially available 3-fluoro-2-methylaniline. The most common method involves the reaction of the aniline with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Experimental Protocol: Synthesis of this compound

Materials:

-

3-Fluoro-2-methylaniline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or another suitable base

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve 3-fluoro-2-methylaniline (1.0 eq) in dichloromethane in a round-bottom flask.

-

Add triethylamine (1.2 eq) to the solution and stir at room temperature.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Caption: General synthesis of this compound.

Application in the Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors: The Case of BMS-986142

A prominent example showcasing the utility of this compound is in the synthesis of the potent and selective Bruton's Tyrosine Kinase (BTK) inhibitor, BMS-986142.[2] BTK is a key enzyme in the B-cell receptor signaling pathway, making it an attractive target for the treatment of autoimmune diseases and B-cell malignancies.

The core of BMS-986142 features a quinazolinone scaffold, to which the 3-fluoro-2-methylphenyl moiety is attached. The synthesis of this crucial intermediate involves the deprotection of this compound to liberate the free amine, which is then coupled with a suitable precursor to form the quinazolinone ring.

Workflow: Synthesis of the Quinazolinone Core of BMS-986142

Caption: Synthetic workflow for the BTK inhibitor BMS-986142.

Experimental Protocol: Deprotection and Coupling to form the Quinazolinone Core (Illustrative)

This protocol is an illustrative example based on general synthetic methods for quinazolinone formation. The exact conditions for the synthesis of BMS-986142 may vary and should be referenced from the primary literature.